molecular formula C15H10ClN3OS B3726226 (5E)-2-(2-chlorophenyl)imino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one

(5E)-2-(2-chlorophenyl)imino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B3726226
M. Wt: 315.8 g/mol
InChI Key: PWALHGSRQGWSSG-UKTHLTGXSA-N
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Description

(5E)-2-(2-chlorophenyl)imino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core. Compounds with this core structure are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-11-3-1-2-4-12(11)18-15-19-14(20)13(21-15)9-10-5-7-17-8-6-10/h1-9H,(H,18,19,20)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWALHGSRQGWSSG-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=NC=C3)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=NC=C3)/S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2-chlorophenyl)imino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with 4-pyridinecarboxaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, compounds with a thiazolidinone core have been studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities.

Medicine

In medicine, derivatives of thiazolidinones are explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-2-(2-chlorophenyl)imino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, compounds with this structure may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(2-bromophenyl)imino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one
  • (5E)-2-(2-fluorophenyl)imino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-2-(2-chlorophenyl)imino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the chlorophenyl group may enhance its antimicrobial properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-(2-chlorophenyl)imino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one
Reactant of Route 2
(5E)-2-(2-chlorophenyl)imino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one

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